![molecular formula C19H17NO2S B1624231 Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate CAS No. 91076-98-1](/img/structure/B1624231.png)
Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a chemical compound with the linear formula C19H17NO3S . It is a solid substance .
Synthesis Analysis
The synthesis of thiophene derivatives, including Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is represented by the linear formula C19H17NO3S . The InChI key for this compound is WYVQYIFJAMSUQF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a solid substance . The molecular weight of this compound is not explicitly mentioned in the available resources.Scientific Research Applications
Anti-proliferative Activity and Tumor Cell Selectivity
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, similar in structure to Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate, demonstrated pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds showed mid-nanomolar range activity against specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, highlighting their potential in targeted cancer therapy (Thomas et al., 2017).
Antibacterial and Antifungal Activities
Research on new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from a similar thiophene carboxylate, showed antibacterial and antifungal activities. These findings suggest the compound's utility in developing new antimicrobial agents (Faty et al., 2010).
Synthesis of Bis-heterocyclic Monoazo Dyes
Another study involved the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, derived from an ethyl amino thiophene carboxylate. These dyes exhibited solvatochromic behavior and tautomeric structures in various solvents, indicating their potential in dye and pigment industries (Karcı & Karcı, 2012).
Antimicrobial Activity of 2-Aminothiophene Derivatives
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and exhibited significant antimicrobial activity, highlighting the structural scaffold's potential in developing new antimicrobial agents (Prasad et al., 2017).
Anti-Microbial Agents with Pyrazole and Thiophene Pharmacophore
The synthesis of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives demonstrated potent in vitro antimicrobial activities. Some derivatives were more potent than standard drugs against specific fungi, illustrating the compound's utility in antimicrobial drug development (Mabkhot et al., 2015).
Corrosion Inhibition
A study on pyranpyrazole derivatives as corrosion inhibitors for mild steel, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, showcased their effectiveness in preventing corrosion. This application is crucial for industrial processes, particularly in pickling processes (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFOVORLZHBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427885 | |
Record name | Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate | |
CAS RN |
91076-98-1 | |
Record name | Ethyl 3-amino-5-([1,1'-biphenyl]-4-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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